molecular formula C58H92O29 B1250880 Tieghemelin

Tieghemelin

Cat. No. B1250880
M. Wt: 1253.3 g/mol
InChI Key: QXLGWIOGISQPDB-NWYPMDLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tieghemelin is a natural product found in Manilkara hexandra, Mimusops laurifolia, and Tieghemella heckelii with data available.

Scientific Research Applications

Antiviral Properties

Tieghemelin, isolated from the fruits of Tieghemella heckelii, has shown potential as an antiviral agent. In particular, it has been found to inhibit HIV entry into cells. Although less potent than its derivative, arganine C, tieghemelin's conversion to arganine C enhances its antiviral efficacy. This property suggests its potential for development into an antiviral drug (Gosse et al., 2002).

Chemical Analysis and Saponin Optimization

A comprehensive chemical analysis of Tieghemella heckelii seeds identified tieghemelin among other compounds like arganines and fatty acids. This study highlighted the use of various chromatography techniques for the isolation and purification of these compounds. Moreover, the conversion of tieghemelin to arganine C was explored, aiming to increase the yield of the more active compound (Kipre et al., 2007).

Anticancer Potential

Tieghemella africana, closely related to Tieghemella heckelii, has shown promising anticancer activities. Its extracts, containing compounds like tieghemelin, demonstrated antioxidant, antiangiogenic, and anti-tumor activities in studies involving skin cancer induced in rats. This supports the potential use of tieghemelin-containing extracts in cancer treatment, though further characterization and isolation of active compounds are needed (Misso et al., 2020).

Antibacterial Activity

The stem bark of Tieghemella heckelii has exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that tieghemelin and other compounds present in the plant could contribute to its efficacy as a natural antibacterial agent, with potential applications in treating resistant bacterial infections (Kipre et al., 2017).

properties

Product Name

Tieghemelin

Molecular Formula

C58H92O29

Molecular Weight

1253.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,5R,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,5,8-trihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C58H92O29/c1-20-30(65)32(67)36(71)48(80-20)83-41-27(63)18-78-47(39(41)74)82-40-21(2)81-49(38(73)35(40)70)85-43-31(66)26(62)17-79-51(43)87-52(77)58-12-11-53(3,4)13-23(58)22-9-10-28-54(5)14-25(61)45(86-50-37(72)33(68)34(69)42(84-50)46(75)76)55(6,19-59)44(54)24(60)15-57(28,8)56(22,7)16-29(58)64/h9,20-21,23-45,47-51,59-74H,10-19H2,1-8H3,(H,75,76)/t20-,21-,23-,24+,25-,26-,27+,28+,29+,30-,31-,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58+/m0/s1

InChI Key

QXLGWIOGISQPDB-NWYPMDLMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(C[C@@H]([C@@H]([C@@]([C@@H]9[C@@H](C[C@]8([C@@]7(C[C@H]6O)C)C)O)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)C)(C)C)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6O)C)C)O)(C)CO)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)C)(C)C)O)O)C)O)O)O)O

synonyms

tieghemelin

Origin of Product

United States

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